molecular formula C13H18N2 B076247 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine CAS No. 13117-35-6

3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine

Cat. No. B076247
CAS RN: 13117-35-6
M. Wt: 202.3 g/mol
InChI Key: QHNWPRMHGXRBAO-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine, also known as 3,3-DMT or 3-Desoxy-Dimethyltryptamine, is a chemical compound that belongs to the tryptamine family. This compound has gained significant attention in recent years due to its potential use in scientific research.

Mechanism Of Action

The mechanism of action of 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine is not fully understood. However, it is believed to interact with serotonin receptors in the brain, which can lead to altered states of consciousness.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine are still being studied. However, it has been found to have a similar effect on the brain as other tryptamines, leading to altered states of consciousness and changes in perception.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine in lab experiments is its similarity to other tryptamines, which allows for comparison studies. However, due to its psychoactive effects, caution must be taken when handling and using this compound.

Future Directions

There are several future directions for the study of 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine. One area of interest is its potential use in the treatment of depression and anxiety. Another area of research is its potential use in the study of consciousness and altered states of consciousness. Additionally, further studies on the mechanism of action and biochemical and physiological effects of 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine are needed to fully understand its potential uses in scientific research.
Conclusion:
In conclusion, 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential uses of 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine in scientific research.

Synthesis Methods

The synthesis of 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine is a complex process that involves several steps. The first step is the synthesis of indole-3-acetaldehyde, which is then reacted with N,N-dimethylpropan-1-amine to yield 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine has been studied for its potential use in scientific research. It has been shown to have psychoactive effects similar to other tryptamines such as psilocybin and DMT. This compound has also been found to have anti-inflammatory and neuroprotective properties.

properties

CAS RN

13117-35-6

Product Name

3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine

Molecular Formula

C13H18N2

Molecular Weight

202.3 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C13H18N2/c1-15(2)9-5-6-11-10-14-13-8-4-3-7-12(11)13/h3-4,7-8,10,14H,5-6,9H2,1-2H3

InChI Key

QHNWPRMHGXRBAO-UHFFFAOYSA-N

SMILES

CN(C)CCCC1=CNC2=CC=CC=C21

Canonical SMILES

CN(C)CCCC1=CNC2=CC=CC=C21

Other CAS RN

13117-35-6

Pictograms

Irritant

Origin of Product

United States

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